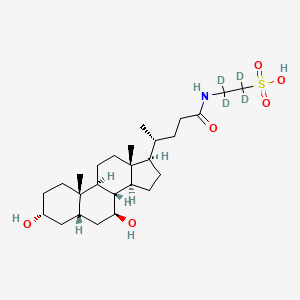

Tauroursodeoxycholate-d4-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2 |

InChI Key |

BHTRKEVKTKCXOH-YXQIXPMFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tauroursodeoxycholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-D4-ursodeoxycholic acid is the deuterated form of Tauroursodeoxycholic acid (TUDCA), a taurine-conjugated secondary bile acid. Due to the isotopic labeling, Tauro-D4-ursodeoxycholic acid is primarily utilized as an internal standard for the quantification of TUDCA in analytical studies. Therefore, its mechanism of action is identical to that of TUDCA. TUDCA exhibits a remarkable range of cytoprotective properties, making it a molecule of significant interest in various therapeutic areas. Its mechanisms of action are pleiotropic, impacting cellular processes from signal transduction and protein folding to apoptosis and inflammation. This technical guide provides a detailed exploration of the core mechanisms of TUDCA, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

TUDCA's therapeutic potential stems from its ability to modulate multiple cellular pathways. The primary mechanisms can be broadly categorized as:

-

Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of unfolded or misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR).

-

Inhibition of Apoptosis: TUDCA interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

-

Anti-inflammatory Effects: TUDCA modulates key inflammatory signaling pathways, such as NF-κB and TGF-β, to reduce the expression of pro-inflammatory mediators.

-

Modulation of Cellular Signaling: TUDCA interacts with various cell surface and nuclear receptors, including the Takeda G-protein-coupled receptor 5 (TGR5), to influence downstream signaling cascades like the PI3K/Akt and MLCK pathways.

I. Alleviation of Endoplasmic Reticulum (ER) Stress

ER stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. TUDCA has been shown to effectively counteract ER stress by reducing the expression of key UPR markers.

Signaling Pathway: ER Stress and UPR Modulation by TUDCA

Caption: TUDCA alleviates ER stress by reducing unfolded proteins and downregulating key UPR markers like GRP78 and CHOP.

Quantitative Data: Effect of TUDCA on ER Stress Markers

| Marker | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |

| GRP78 | Renal Mesangial Cells | TGF-β1 stimulation | 100 µM | Significant downregulation of GRP78 protein expression. | [1] |

| CHOP | Renal Mesangial Cells | TGF-β1 stimulation | 100 µM | Significant downregulation of CHOP protein expression. | [1] |

| GRP78 | Lens Homogenates (Diabetic Rats) | Streptozotocin-induced diabetes | Oral administration | Suppressed the increase in GRP78 expression. | [2] |

| CHOP | Lens Homogenates (Diabetic Rats) | Streptozotocin-induced diabetes | Oral administration | Suppressed the increase in CHOP expression. | [2] |

Experimental Protocol: Western Blot for ER Stress Markers (GRP78 and CHOP)

This protocol is a generalized representation based on methodologies described in cited literature[1].

-

Cell Culture and Treatment:

-

Culture renal mesangial cells in appropriate media.

-

Induce ER stress by treating cells with TGF-β1 (e.g., 10 ng/mL) for 24 hours.

-

In a parallel group, pre-treat cells with TUDCA (e.g., 100 µM) for 2 hours before TGF-β1 stimulation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 (e.g., 1:1000 dilution) and CHOP (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Normalize protein expression to a loading control such as β-actin or GAPDH.

-

II. Inhibition of Apoptosis

TUDCA exerts potent anti-apoptotic effects by targeting multiple points in the apoptotic cascade, including the activation of caspases and the regulation of Bcl-2 family proteins.

Signaling Pathway: TUDCA's Anti-Apoptotic Mechanism

Caption: TUDCA inhibits apoptosis by upregulating Bcl-2, inhibiting Bax translocation, and reducing caspase-3 activation.

Quantitative Data: Effect of TUDCA on Apoptotic Markers

| Marker | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |

| TUNEL-positive cells | Primary Cortical Neurons | Fibrillar Aβ (1-42) exposure | 100 µM | Significant reduction in the percentage of apoptotic nuclei. | |

| Caspase-3 activity | Primary Cortical Neurons | Fibrillar Aβ (1-42) exposure | 100 µM | Significant inhibition of DEVD-specific caspase activity. |

Experimental Protocol: TUNEL Assay and Caspase-3 Activity

This protocol is a generalized representation based on methodologies described in cited literature.

TUNEL Assay for Apoptosis Detection:

-

Cell Culture and Treatment:

-

Culture primary cortical neurons on coverslips.

-

Induce apoptosis by treating with 20 µM fibrillar Aβ (1-42) for 24 hours.

-

In a parallel group, pre-treat cells with 100 µM TUDCA for 12 hours prior to Aβ exposure.

-

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

-

TUNEL Staining:

-

Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Rinse cells with PBS.

-

Counterstain nuclei with a DNA-binding dye such as Hoechst 33342.

-

Mount coverslips onto microscope slides.

-

Visualize and quantify TUNEL-positive (apoptotic) cells using fluorescence microscopy.

-

Caspase-3 Activity Assay:

-

Protein Extraction:

-

Following cell treatment as described above, lyse cells in a specific caspase assay buffer.

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

Determine protein concentration.

-

-

Fluorometric Assay:

-

Incubate a defined amount of protein lysate with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) in a 96-well plate.

-

Measure the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate caspase-3 activity based on the rate of fluorescence increase and normalize to the protein concentration.

-

III. Anti-inflammatory Effects

TUDCA demonstrates significant anti-inflammatory properties by targeting key signaling pathways that regulate the expression of inflammatory cytokines and chemokines.

Signaling Pathway: TUDCA's Inhibition of NF-κB Signaling

Caption: TUDCA inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Signaling Pathway: TUDCA's Activation of TGF-β Signaling

Caption: TUDCA promotes an anti-inflammatory response by increasing the expression of TGF-β3 and activating the Smad signaling pathway.

Quantitative Data: Effect of TUDCA on Inflammatory Markers

| Marker | Cell/Tissue Type | Condition | TUDCA Concentration/Dose | Result | Reference |

| IL-1α mRNA | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Downregulation of IL-1α mRNA levels. | |

| NF-κB DNA binding | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Reduced NF-κB DNA binding activity. | |

| IκBα phosphorylation | MKN-45 gastric epithelial cells | TNF-α stimulation | 1 mM | Inhibition of TNF-α-induced IκBα phosphorylation. | |

| TGF-β3 transcript | Mouse Hippocampus | LPS injection | 500 mg/kg | Significant increase in TGF-β3 mRNA expression. |

Experimental Protocol: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a generalized representation based on methodologies described in cited literature.

-

Cell Culture and Nuclear Extract Preparation:

-

Culture MKN-45 cells and pre-treat with TUDCA (1 mM) for 1 hour.

-

Stimulate cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Harvest cells and prepare nuclear extracts using a nuclear extraction kit.

-

Determine protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

Incubate 5-10 µg of nuclear extract with the ³²P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction.

-

-

Electrophoresis and Autoradiography:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radioactive bands.

-

A shifted band indicates the formation of the NF-κB-DNA complex.

-

IV. Modulation of Cellular Signaling

TUDCA influences a variety of signaling pathways that are crucial for cell survival, proliferation, and barrier function.

Signaling Pathway: TUDCA's Activation of the PI3K/Akt Pathway

Caption: TUDCA promotes cell survival by activating the PI3K/Akt signaling pathway.

Signaling Pathway: TUDCA's Regulation of the TGR5-MLCK Pathway

Caption: TUDCA enhances intestinal barrier function by activating TGR5, which in turn inhibits MLCK and preserves tight junction integrity.

Quantitative Data: Effect of TUDCA on Signaling Molecules and Barrier Function

| Marker/Parameter | Cell/Tissue Type | Condition | TUDCA Concentration | Result | Reference |

| p-Akt | Cancer Cell Lines | - | Varies | Increased phosphorylation of Akt. | |

| ZO-1, Occludin, Claudin-1 | IPEC-J2 cells | E. coli challenge | 100 µM | Reversed the E. coli-induced decrease in tight junction protein expression. | |

| MLCK expression | IPEC-J2 cells | E. coli challenge | 100 µM | Abolished the E. coli-induced activation of the MLCK signaling pathway. |

Experimental Protocol: Western Blot for PI3K/Akt Pathway

This protocol is a generalized representation based on methodologies described in cited literature.

-

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., HCT116, LoVo) in appropriate media.

-

Treat cells with TUDCA at various concentrations for specified time points.

-

-

Protein Extraction and Quantification:

-

Perform protein extraction as described in the ER stress Western blot protocol.

-

-

Western Blotting:

-

Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in 5% BSA in TBST.

-

Incubate with primary antibodies for total PI3K, phospho-PI3K, total Akt, and phospho-Akt (Ser473) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect and quantify protein bands using an ECL system.

-

Calculate the ratio of phosphorylated protein to total protein to determine pathway activation.

-

Conclusion

Tauro-D4-ursodeoxycholic acid, through its active counterpart TUDCA, exerts a complex and interconnected series of effects at the cellular level. Its ability to act as a chemical chaperone to alleviate ER stress, inhibit apoptosis through multiple checkpoints, and modulate key inflammatory and cell survival signaling pathways underscores its significant therapeutic potential. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the multifaceted mechanisms of this promising bile acid. The continued exploration of these pathways will undoubtedly unveil new opportunities for the application of TUDCA in a wide range of diseases characterized by cellular stress and inflammation.

References

Synthesis and biosynthesis of Tauroursodeoxycholic acid

An In-depth Technical Guide to the Synthesis and Biosynthesis of Tauroursodeoxycholic Acid (TUDCA)

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid (UDCA).[1][2][3] Naturally occurring in small amounts in human bile, TUDCA is found in high concentrations in the bile of bears, which has led to its historical use in traditional Chinese medicine. In modern pharmacology, TUDCA and its precursor UDCA are recognized for their therapeutic potential, particularly in treating cholestatic liver diseases. Beyond its hepatobiliary applications, a growing body of research highlights TUDCA's role as a potent cytoprotective agent with neuroprotective, anti-apoptotic, and anti-inflammatory properties. These effects are largely attributed to its function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and stabilizing the unfolded protein response (UPR).

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of TUDCA. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the core chemical and biological pathways.

Biosynthesis of Tauroursodeoxycholic Acid

The biosynthesis of TUDCA is a complex, multi-step process primarily involving hepatic enzymes and modification by the gut microbiota. It can be understood through two main routes: the natural pathway in vivo and engineered microbial biosynthesis for production purposes.

Natural Biosynthetic Pathway

In humans, TUDCA is considered a secondary bile acid. Its synthesis originates from cholesterol in the liver and is completed by microbial enzymes in the intestine.

-

Hepatic Synthesis of Primary Bile Acids: The process begins in the liver with the conversion of cholesterol into primary bile acids, primarily chenodeoxycholic acid (CDCA) and cholic acid. Key enzymes in this pathway include Cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1).

-

Conjugation in the Liver: Before secretion into the bile, these primary bile acids are conjugated with either taurine or glycine. The conjugation of CDCA with taurine yields taurochenodeoxycholic acid (TCDCA). This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT).

-

Microbial Transformation in the Intestine: TCDCA is secreted into the intestine, where it is acted upon by the gut microbiota. Intestinal bacteria first deconjugate TCDCA back to CDCA using bile salt hydrolases (BSH).

-

Epimerization to UDCA: Subsequently, microbial enzymes, specifically 7α- and 7β-hydroxysteroid dehydrogenases (HSDHs), catalyze the epimerization of the 7α-hydroxyl group of CDCA to the 7β-position, forming ursodeoxycholic acid (UDCA).

-

Enterohepatic Circulation and Final Conjugation: UDCA is reabsorbed from the intestine, returns to the liver via enterohepatic circulation, and is then conjugated with taurine by the enzyme BAAT to form the final product, TUDCA.

Microbial and Enzymatic Biosynthesis

Due to the low natural abundance of TUDCA in most animals (except bears) and the environmental concerns of chemical synthesis, microbial and enzymatic production methods are increasingly being explored. These approaches often use more abundant bile acids like CDCA or TCDCA as starting materials.

Engineered Saccharomyces cerevisiae : Researchers have successfully engineered the yeast S. cerevisiae to produce TUDCA from CDCA. This was achieved by introducing heterologous genes to create a functional biosynthetic pathway. The engineered strain contains three key modules:

-

Epimerization Module: Converts CDCA to UDCA using 7α-HSDH and 7β-HSDH from gut microbes.

-

Taurine Conjugation Module: Activates UDCA with a CoA-ligase (e.g., BaiB from Clostridium scindens or human SLC27A5) and then conjugates it with taurine using BAAT.

-

Taurine Biosynthesis Module: Enables the yeast to produce its own taurine from cysteine by expressing cysteine dioxygenase (CDO1) and cysteine sulfinic acid decarboxylase (CSAD).

Engineered Escherichia coli : E. coli has also been engineered for in vivo synthesis of TUDCA from TCDCA. This typically involves expressing the microbial 7α- and 7β-HSDH enzymes to facilitate the epimerization reaction.

In Vitro Enzymatic Systems: Another approach involves using immobilized enzymes in a coupled system. For example, 7α-HSDH and 7β-HSDH have been co-immobilized on carriers like chitosan microspheres to catalyze the conversion of TCDCA to TUDCA in a bioreactor.

Quantitative Data for Biosynthesis

| Method | Organism/System | Substrate | Product Titer / Conversion Rate | Reference |

| In vivo synthesis | Engineered E. coli | TCDCA | ~1.61 g/L TUDCA | |

| In vitro double-enzyme system | Immobilized 7α/β-HSDH | TCDCA | 62.49% TUDCA conversion | |

| In vivo synthesis | Engineered S. cerevisiae | CDCA | 15–20 mg/L TUDCA | |

| Large-scale enzymatic synthesis | Not specified | CDCA | Kilogram-scale UDCA production |

Experimental Protocol: TUDCA Production in Engineered S. cerevisiae

This protocol is a representative summary based on published methodologies for producing TUDCA in yeast.

-

Strain Construction:

-

Obtain a suitable S. cerevisiae host strain.

-

Synthesize codon-optimized genes for 7α-HSDH, 7β-HSDH, an acyl-CoA ligase (e.g., C. scindens BaiB), human BAAT, and taurine synthesis enzymes (e.g., Cyprinus carpio Cdo1 and Csad).

-

Assemble the genes into expression cassettes with appropriate yeast promoters and terminators.

-

Integrate the gene cassettes for epimerization (HSDHs) and conjugation/taurine synthesis into the yeast genome at specific loci (e.g., URA3 and LEU2) using CRISPR/Cas9 or homology-directed repair.

-

Verify successful integration by PCR and sequencing.

-

-

Fermentation:

-

Prepare a suitable yeast culture medium (e.g., synthetic complete medium lacking uracil and leucine for auxotrophic selection).

-

Inoculate a starter culture and grow overnight at 30°C with shaking.

-

Inoculate the main fermentation culture with the starter culture to a specified optical density (e.g., OD₆₀₀ = 0.1).

-

Grow the main culture at 30°C. When the culture reaches the mid-log phase, induce protein expression if using inducible promoters.

-

Supplement the culture with the substrate CDCA (e.g., 100 mg/L) and, if the taurine synthesis module is inefficient, with taurine (e.g., 32 mg/L).

-

Continue fermentation for 48-72 hours.

-

-

Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract bile acids from the culture supernatant and/or cell pellet using a suitable organic solvent extraction method.

-

Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Identify and quantify TUDCA, UDCA, and other bile acids by comparing retention times and mass-to-charge ratios (m/z) with authentic standards. Create a calibration curve with known concentrations of TUDCA standard to quantify the product titer.

-

Chemical Synthesis of Tauroursodeoxycholic Acid

Chemical synthesis provides a direct and scalable route to TUDCA, typically starting from UDCA or by converting the more abundant CDCA.

General Synthesis Strategies

Route 1: From Ursodeoxycholic Acid (UDCA) This is the most direct route. It involves the activation of the carboxylic acid group of UDCA, followed by amidation with taurine.

-

Activation of Carboxylic Acid: The carboxylic acid of UDCA is converted into a more reactive intermediate to facilitate amide bond formation. A common method is the formation of a mixed anhydride using an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary base like triethylamine.

-

Conjugation with Taurine: The activated UDCA is then reacted with an aqueous alkaline solution of taurine. The amino group of taurine performs a nucleophilic attack on the activated carbonyl, forming the amide bond and yielding the TUDCA salt.

-

Purification: The final product is obtained by acidifying the solution to precipitate TUDCA, followed by filtration, washing, and recrystallization from an appropriate solvent.

Route 2: From Chenodeoxycholic Acid (CDCA) This route is economically attractive as CDCA is more readily available. It requires an additional epimerization step to convert the 7α-hydroxyl group to the 7β-configuration.

-

Conjugation with Taurine: CDCA is first conjugated with taurine to form TCDCA, using a similar activation/amidation strategy as described above.

-

Oxidation: The 7α-hydroxyl group of TCDCA is oxidized to a ketone using an oxidizing agent (e.g., potassium dichromate), yielding 3α-hydroxy-7-keto-5β-cholane-N-taurine.

-

Stereoselective Reduction: The 7-keto group is then stereoselectively reduced to the 7β-hydroxyl group. This is the critical step for establishing the correct stereochemistry. Reagents like sodium borohydride or potassium borohydride are used, often under conditions that favor the formation of the equatorial 7β-hydroxyl.

-

Purification: The resulting TUDCA is purified from the reaction mixture.

Quantitative Data for Chemical Synthesis

| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |

| UDCA | Ethyl chloroformate, Triethylamine, Taurine | Not specified, but process is scalable | >98.5% | |

| CDCA | N-hydroxysuccinimide, Condensing agent, Taurine, Oxidizing agent, KBH₄ | High (implied by industrial potential) | High |

Experimental Protocol: Synthesis of TUDCA from UDCA

This protocol is a generalized representation based on patent literature.

-

Preparation of Mixed Anhydride:

-

Charge a reactor with UDCA (1.0 eq) and a suitable solvent (e.g., acetone). Cool the suspension to <10°C.

-

Add triethylamine (1.0-1.1 eq) while maintaining the temperature. Further cool the mixture to <0°C.

-

Slowly add ethyl chloroformate (1.0-1.1 eq) over ~15 minutes, ensuring the temperature remains <0°C.

-

Stir the resulting suspension for ~20-30 minutes to complete the formation of the mixed anhydride.

-

-

Preparation of Taurine Solution:

-

In a separate vessel, dissolve taurine (1.0-1.1 eq) in demineralized water with an alkali such as sodium hydroxide to form a sodium taurinate solution.

-

-

Conjugation Reaction:

-

Transfer the taurine solution to the reactor containing the mixed anhydride. The reaction is typically exothermic; maintain the temperature at ~15-20°C.

-

Stir the mixture for several hours until the reaction is complete (monitored by HPLC). The product is the sodium salt of TUDCA in an aqueous/acetone solution.

-

-

Precipitation and Purification:

-

Filter the reaction mixture to remove any solids.

-

Carefully add an acid (e.g., hydrochloric acid) to the aqueous solution of the TUDCA salt to adjust the pH and precipitate the free TUDCA.

-

Allow the suspension to stand for 1-3 hours to ensure complete precipitation.

-

Filter the suspension to collect the crude TUDCA.

-

Wash the collected solid with demineralized water to remove salts and impurities.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the final product under vacuum at <50°C. The final product should have a purity of >98.5% by HPLC.

-

Key Signaling Pathways Modulated by TUDCA

TUDCA's therapeutic effects stem from its ability to modulate multiple cellular signaling pathways, primarily related to cell stress, apoptosis, and inflammation.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. This activates the UPR, a signaling network aimed at restoring homeostasis. However, prolonged or severe ER stress triggers apoptosis. TUDCA acts as a chemical chaperone, helping to properly fold proteins and thereby alleviating ER stress. It reduces the activation of key UPR sensors like IRE1 (Inositol-requiring enzyme 1) and PERK (PKR-like ER kinase), which in turn suppresses downstream pro-apoptotic pathways, including the activation of JNK (c-Jun N-terminal kinase) and CHOP (C/EBP homologous protein).

Mitochondrial Apoptosis Pathway

TUDCA is a potent inhibitor of apoptosis. It primarily targets the mitochondrial (intrinsic) pathway of cell death. It prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane. This stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm. The inhibition of cytochrome c release blocks the activation of caspases (like caspase-9 and caspase-3), which are the executioners of apoptosis.

Other Key Pathways

-

Akt/GSK3β Pathway: In models of neurodegenerative diseases, TUDCA has been shown to activate the pro-survival Akt signaling pathway. Activated Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in tau hyperphosphorylation in Alzheimer's disease.

-

NF-κB Pathway: TUDCA can suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α.

-

Bile Acid Receptors: TUDCA interacts with several membrane-bound and nuclear receptors, including TGR5 and farnesoid X receptor (FXR), which regulate metabolism and inflammation. However, its affinity for FXR is relatively low compared to other bile acids.

References

Tauro-D4-ursodeoxycholic Acid: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauro-D4-ursodeoxycholic acid (T-D4-UDCA) is a deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid that has demonstrated significant neuroprotective properties across a wide range of preclinical models of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core scientific principles underlying the neuroprotective effects of TUDCA, which are anticipated to be shared by its deuterated analogue, T-D4-UDCA. The substitution of hydrogen with deuterium atoms in T-D4-UDCA is a pharmaceutical strategy aimed at improving the pharmacokinetic profile, potentially offering enhanced stability and bioavailability. This document collates key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows relevant to the investigation of this promising class of neuroprotective agents.

Core Neuroprotective Mechanisms

TUDCA, and by extension T-D4-UDCA, exerts its neuroprotective effects through a multi-faceted mechanism of action that addresses several key pathological processes implicated in neurodegeneration. These include the inhibition of apoptosis, protection of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and modulation of inflammatory and oxidative stress pathways.[1][3]

Inhibition of Apoptosis

A primary mechanism of TUDCA's neuroprotective action is its potent anti-apoptotic activity. It intervenes in the mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases.

Mitochondrial Protection

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. TUDCA has been shown to preserve mitochondrial integrity and function by stabilizing the mitochondrial membrane, preventing mitochondrial swelling, and inhibiting the opening of the mitochondrial permeability transition pore. This leads to maintained ATP production and reduced generation of reactive oxygen species (ROS).

Attenuation of Endoplasmic Reticulum (ER) Stress

ER stress and the subsequent unfolded protein response (UPR) are implicated in neuronal cell death. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting apoptosis mediated by ER-resident caspases such as caspase-12.

Anti-Inflammatory and Antioxidant Effects

TUDCA has demonstrated anti-inflammatory properties by reducing the activation of microglia and astrocytes and decreasing the production of pro-inflammatory cytokines. Furthermore, it exhibits antioxidant effects by attenuating oxidative stress.

Key Signaling Pathways

The neuroprotective effects of TUDCA are mediated by its influence on several critical intracellular signaling pathways. A key pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Activation of this pathway by TUDCA leads to the phosphorylation and inhibition of pro-apoptotic proteins and promotes cell survival.

Signaling pathways modulated by T-D4-UDCA/TUDCA.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of TUDCA in various models of neurodegenerative diseases.

Table 1: Effects of TUDCA on Neuronal Survival and Apoptosis

| Model | Treatment | Outcome Measure | Result | Reference |

| Rat Cortical Neurons (Aβ-induced toxicity) | 100 µM TUDCA | Apoptotic Nuclei (%) | ~50% reduction | |

| Rat Model of Acute Stroke (MCAO) | TUDCA (administered 1h post-ischemia) | Infarct Size Reduction (%) | ~50% reduction | |

| Rat Model of Acute Stroke (MCAO) | TUDCA | TUNEL-positive cells | Significantly reduced | |

| Rat Primary Neurons (CHMP2BIntron5 expression) | 10 µM UDCA (48h) | Propidium Iodide Positive Nuclei (%) | Significant reduction from 75% | |

| Human Cone-like Cell Line (Albumin-induced toxicity) | 1 µM TUDCA or UDCA | Cell Viability (%) | Significantly protected |

Table 2: Effects of TUDCA on Functional Outcomes in Animal Models

| Disease Model | Animal | Treatment | Functional Outcome | Result | Reference |

| Alzheimer's Disease (AD mice) | Mouse | 0.4% TUDCA in diet | Memory Deficits | Marked improvement | |

| Parkinson's Disease (MPTP model) | Mouse | TUDCA pretreatment | Dopaminergic Neuronal Damage | Protected against damage | |

| Huntington's Disease (Transgenic model) | Mouse | TUDCA | Locomotor and Sensorimotor Deficits | Improved deficits | |

| Amyotrophic Lateral Sclerosis (ALS) | Human | 1g TUDCA twice daily for 54 weeks | Disease Progression | Relative slowing | |

| Acute Hemorrhagic Stroke (Collagenase injection) | Rat | TUDCA (up to 6h post-ICH) | Lesion Volume Reduction (%) | Up to 50% reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of typical experimental protocols used in the evaluation of TUDCA's neuroprotective effects.

In Vitro Neuroprotection Assay

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27 and L-glutamine.

-

Induction of Neurotoxicity: After 3 days in culture, neurons are exposed to a neurotoxic agent, such as fibrillar amyloid-β (Aβ) peptide (e.g., 25 µM Aβ fragment 25–35), for 24 hours to induce apoptosis.

-

Treatment: Cells are pre-treated with TUDCA (e.g., 100 µM) for 12 hours prior to and during the exposure to the neurotoxic agent.

-

Assessment of Apoptosis:

-

Hoechst Staining: Nuclear morphology is visualized by staining with Hoechst 33258. Apoptotic nuclei are identified by condensed or fragmented chromatin.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

-

-

Data Analysis: The percentage of apoptotic cells is quantified by counting the number of apoptotic nuclei relative to the total number of cells in multiple microscopic fields.

In Vivo Model of Acute Stroke (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Adult male rats are subjected to transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using an intraluminal filament for a defined period (e.g., 2 hours), followed by reperfusion.

-

Treatment: TUDCA is administered intravenously or intraperitoneally at a specific dose at a set time point after the onset of ischemia (e.g., 1 hour after).

-

Neurological Function Assessment: Neurological deficits are evaluated at various time points (e.g., 2 and 7 days after reperfusion) using a standardized neurological scoring system.

-

Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

-

Histological and Molecular Analysis: Brain tissue is processed for histological analysis (e.g., TUNEL staining for apoptosis) and molecular assays (e.g., Western blotting for caspase activation).

Typical experimental workflows for evaluating neuroprotective agents.

The Role of Deuteration: T-D4-UDCA

The "D4" in Tauro-D4-ursodeoxycholic acid signifies the presence of four deuterium atoms, which are stable isotopes of hydrogen. The strategic replacement of hydrogen with deuterium at specific molecular positions that are susceptible to metabolic breakdown can slow down the rate of drug metabolism. This "kinetic isotope effect" can lead to:

-

Increased Half-life: A longer duration of action of the drug in the body.

-

Enhanced Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

-

Reduced Metabolite Load: Potentially decreasing the formation of unwanted or less active metabolites.

While specific data for T-D4-UDCA is not yet widely available in the public domain, the rationale for its development is to leverage the well-established neuroprotective mechanisms of TUDCA with an improved pharmacokinetic profile, potentially leading to a more effective therapeutic agent for neurodegenerative diseases.

Conclusion

Tauro-D4-ursodeoxycholic acid represents a promising next-generation neuroprotective agent, building upon the extensive and compelling preclinical and emerging clinical evidence for its non-deuterated counterpart, TUDCA. Its multifaceted mechanism of action, targeting key pathological pathways in neurodegeneration, makes it a strong candidate for further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at fully elucidating the therapeutic potential of this class of molecules. Further research into the specific pharmacokinetic and pharmacodynamic properties of T-D4-UDCA is warranted to confirm the anticipated benefits of deuteration and to advance its clinical development.

References

- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 2. Tauroursodeoxycholic acid in the treatment of patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Tauro-D4-ursodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-D4-ursodeoxycholic acid (Tauro-D4-UDCA) is a deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid. TUDCA is the taurine conjugate of ursodeoxycholic acid (UDCA) and is found in small amounts in human bile. Due to its cytoprotective and anti-apoptotic properties, TUDCA and its derivatives are of significant interest in the development of therapeutics for a variety of conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases. The deuteration of TUDCA to form Tauro-D4-UDCA provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide provides a comprehensive overview of the core physicochemical properties of Tauro-D4-ursodeoxycholic acid, with comparative data for its non-deuterated counterpart, TUDCA, where applicable.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Tauro-D4-ursodeoxycholic acid and its non-deuterated form, TUDCA.

Table 1: General Physicochemical Properties

| Property | Tauro-D4-ursodeoxycholic Acid | Tauroursodeoxycholic Acid (TUDCA) |

| Chemical Formula | C₂₆H₄₁D₄NO₆S | C₂₆H₄₅NO₆S |

| Molecular Weight | 503.7 g/mol | 499.7 g/mol |

| CAS Number | 2573035-17-1 | 14605-22-2 |

| Appearance | Solid | Crystalline solid |

| Synonyms | TUDCA-d4, 3α,7β-dihydroxy-5β-cholanoyl Taurine-d4 | TUDCA, Ursodeoxycholyltaurine |

Table 2: Solubility Data

| Solvent | Tauro-D4-ursodeoxycholic Acid | Tauroursodeoxycholic Acid (TUDCA) |

| DMSO | Soluble | Soluble |

| Ethanol | Soluble | Soluble |

| Water | Not explicitly reported | Sparingly soluble |

Table 3: Acid-Base and Partitioning Properties (for TUDCA)

| Property | Value |

| pKa (Strongest Acidic) | -0.8 (predicted) |

| pKa (Strongest Basic) | -0.32 (predicted) |

| LogP | 1.1 (predicted) |

Note: Some of the data presented, particularly for TUDCA, are predicted values from computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the quantification of Tauro-D4-ursodeoxycholic acid are outlined below.

Determination of Solubility

Objective: To determine the solubility of Tauro-D4-ursodeoxycholic acid in various solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of Tauro-D4-ursodeoxycholic acid to a known volume of the selected solvent (e.g., water, DMSO, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved Tauro-D4-ursodeoxycholic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Determination of Critical Micelle Concentration (CMC)

Methodology: Surface Tension Measurement

-

Preparation of a Series of Dilutions: Prepare a range of concentrations of the bile acid in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the bile acid concentration.

-

CMC Determination: The CMC is identified as the concentration at which a sharp break in the plot occurs. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the monomers are incorporated into micelles.

Quantification in Biological Matrices by LC-MS/MS

Objective: To accurately quantify the concentration of Tauro-D4-ursodeoxycholic acid (as an internal standard) and TUDCA in biological samples such as plasma or serum.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum, add an internal standard solution containing a known concentration of Tauro-D4-ursodeoxycholic acid.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for TUDCA and Tauro-D4-UDCA are monitored.

-

TUDCA transition (example): m/z 498.4 → m/z 80.1

-

Tauro-D4-UDCA transition (example): m/z 503.2 → m/z 79.9

-

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (TUDCA) to the internal standard (Tauro-D4-UDCA) against the concentration of the analyte. The concentration of TUDCA in the unknown samples is then determined from this calibration curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the TUDCA-mediated activation of the AKT signaling pathway, which is implicated in its neuroprotective effects.

Caption: TUDCA-mediated activation of the PI3K/AKT signaling pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the quantification of Tauro-D4-ursodeoxycholic acid and its non-deuterated analog in a biological matrix.

The Attenuation of Endoplasmic Reticulum Stress by Tauro-D4-ursodeoxycholic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document primarily summarizes research conducted on Tauroursodeoxycholic acid (TUDCA). Tauro-D4-ursodeoxycholic acid is a deuterated form of TUDCA, meaning four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is often used for pharmacokinetic studies to trace the molecule's metabolism. The biological activity of Tauro-D4-ursodeoxycholic acid is presumed to be identical to that of TUDCA. Due to a lack of specific studies on the D4 variant's effect on endoplasmic reticulum (ER) stress, this guide extrapolates from the extensive data available for TUDCA.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing the degradation of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[1]

The UPR is initiated by three ER-resident transmembrane proteins that act as stress sensors:

-

Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

-

Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The cleaved N-terminal fragment of ATF6 (ATF6n) moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

Tauro-ursodeoxycholic acid (TUDCA) as a Modulator of ER Stress

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects in a wide range of preclinical models of diseases characterized by ER stress.[2][3] It is thought to act as a chemical chaperone, a class of small molecules that can stabilize protein conformation and improve the protein-folding capacity of the ER.[4] By alleviating the burden of unfolded proteins, TUDCA can effectively dampen the UPR and inhibit ER stress-induced apoptosis.

The mechanisms by which TUDCA mitigates ER stress are multifaceted and involve the modulation of all three branches of the UPR. TUDCA has been shown to reduce the expression and activation of key UPR proteins, including GRP78 (also known as BiP), an ER chaperone that acts as a master regulator of the UPR, as well as the downstream effectors of the three UPR branches.

Signaling Pathways Modulated by TUDCA

The PERK Pathway

Under ER stress, TUDCA has been shown to inhibit the phosphorylation of PERK and its downstream target eIF2α. This, in turn, reduces the translation of ATF4 and the subsequent expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).

Caption: TUDCA inhibits the PERK branch of the UPR.

The IRE1 Pathway

TUDCA has also been shown to attenuate the activation of the IRE1 pathway. By reducing ER stress, TUDCA can decrease the endoribonuclease activity of IRE1, leading to reduced splicing of XBP1 mRNA. This results in lower levels of the active XBP1s transcription factor and decreased expression of its target genes.

Caption: TUDCA attenuates the IRE1 branch of the UPR.

The ATF6 Pathway

Similarly, TUDCA can suppress the activation of the ATF6 pathway. By mitigating ER stress, TUDCA reduces the translocation of ATF6 to the Golgi and its subsequent cleavage, leading to decreased levels of the active ATF6n transcription factor and reduced expression of its target genes, such as ER chaperones.

Caption: TUDCA suppresses the ATF6 branch of the UPR.

Quantitative Data on the Effects of TUDCA on ER Stress Markers

The following tables summarize quantitative data from various studies investigating the effects of TUDCA on key markers of ER stress.

Table 1: Effect of TUDCA on ER Stress Markers in a Rat Model of Advanced Maternal Age

| Marker | Treatment Group | Fold Change vs. Young Control | p-value |

| GRP78 (Male Labyrinth Zone) | Aged Control | Increased | <0.001 |

| Aged + TUDCA | Reduced vs. Aged Control | <0.01 | |

| p-eIF2α (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |

| ATF-4 (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |

| CHOP (Male Labyrinth Zone) | Aged + TUDCA | Reduced vs. Aged Control | <0.05 |

| sXBP-1 (Male Junctional Zone) | Aged + TUDCA | Reduced vs. Aged Control | Not specified |

| sXBP-1 (Female Junctional Zone) | Aged + TUDCA | Reduced vs. Aged Control | Not specified |

Table 2: Effect of TUDCA on ER Stress in Bovine Fibroblasts under Serum Starvation

| Gene | Treatment Group | Relative Expression vs. 10% Serum | p-value |

| Ire1 | Serum Starvation | Significantly Increased | <0.05 |

| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 | |

| Bip (GRP78) | Serum Starvation | Significantly Increased | <0.05 |

| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 | |

| Chop | Serum Starvation | Significantly Increased | <0.05 |

| Serum Starvation + 100 µM TUDCA | Significantly Reduced | <0.05 |

Table 3: Effect of TUDCA on ER Stress in Adrenocortical Carcinoma (ACC) SW-13 Cells

| Marker | Treatment Group (48h) | Expression vs. 0 µM TUDCA | p-value |

| GRP78 (mRNA) | 400 µM TUDCA | Significantly Decreased | <0.001 |

| GRP78 (protein) | 400 µM TUDCA | Markedly Decreased | Not specified |

| PERK (protein) | 400 µM TUDCA | Decreased | Not specified |

| ATF6 (protein) | 400 µM TUDCA | Decreased | Not specified |

| CHOP (protein) | 400 µM TUDCA | Decreased | Not specified |

Detailed Experimental Protocols

Western Blotting for ER Stress Markers

This protocol describes the detection of key ER stress proteins by Western blotting.

Caption: Workflow for Western Blotting of ER stress markers.

Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with the experimental compounds (e.g., ER stress inducer +/- TUDCA).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the ER stress markers of interest (e.g., GRP78, p-PERK, ATF6, CHOP) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

XBP1 mRNA Splicing Assay by RT-PCR

This assay detects the activation of the IRE1 pathway by measuring the splicing of XBP1 mRNA.

Caption: Workflow for XBP1 mRNA splicing analysis.

Protocol:

-

RNA Extraction:

-

Treat cells as described for Western blotting.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.

-

-

Gel Electrophoresis:

-

Separate the PCR products on a high-resolution agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands of different sizes.

-

-

Visualization and Analysis:

-

Visualize the DNA bands using a UV transilluminator.

-

Quantify the intensity of the uXBP1 and sXBP1 bands to determine the splicing ratio.

-

ATF6 Reporter Assay

This assay measures the transcriptional activity of ATF6 using a luciferase reporter construct.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tauroursodeoxycholic acid prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ER stress using tauroursodeoxycholic acid rescues obesity-evoked cardiac remodeling and contractile anomalies through regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Bile Acids in Elucidating Cellular Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of deuterated bile acids in cellular and molecular biology, focusing on their application as powerful tools to unravel the complex biological functions of their endogenous counterparts. While the intrinsic biological activities of deuterated bile acids are largely considered identical to the natural forms, their key value lies in their utility as tracers for metabolic studies and as internal standards for precise quantification. This guide will delve into the major signaling pathways influenced by bile acids, provide detailed experimental protocols for their study, and present quantitative data on their effects in cellular models.

Deuterated Bile Acids: Indispensable Tools for Research

Deuterated bile acids are stable isotope-labeled versions of natural bile acids where one or more hydrogen atoms are replaced by deuterium. This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled form. This unique characteristic makes them ideal for use in mass spectrometry-based applications.[1][2] Their primary applications in a research setting include:

-

Metabolic Fate and Tracing: In cellular models, deuterated bile acids can be introduced to trace their uptake, metabolism, and excretion, providing a clear picture of the metabolic pathways of natural bile acids.[3][4]

-

Quantitative Analysis: They serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the levels of endogenous bile acids in biological samples.[5]

The workflow for utilizing deuterated bile acids in cellular research typically involves their introduction into a cell culture system, followed by extraction and analysis by mass spectrometry to differentiate and quantify the deuterated and non-deuterated forms.

Experimental workflow for using deuterated bile acids as metabolic tracers in cellular models.

Key Signaling Pathways Modulated by Bile Acids

Bile acids are not merely digestive aids; they are crucial signaling molecules that modulate a variety of cellular processes primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor GPBAR1 (also known as TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine. Upon activation by bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences to regulate gene expression. This pathway is central to bile acid homeostasis, lipid metabolism, and glucose regulation.

Simplified FXR signaling pathway activated by bile acids.

GPBAR1 (TGR5) Signaling

GPBAR1 is a cell surface receptor that, when activated by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is involved in energy expenditure, inflammation, and glucose homeostasis.

GPBAR1 (TGR5) signaling pathway initiated by bile acids.

Quantitative Data on Bile Acid Functions

The following tables summarize quantitative data on the effects of various bile acids on key cellular functions.

Table 1: Activation of FXR and GPBAR1 by Bile Acids

| Bile Acid | Receptor | Assay System | EC50 (µM) | Efficacy (relative to control) | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | FXR | HEK293T Cell-based Assay | 17 | - | |

| Cholic Acid (CA) | FXR | Reporter Assay | ~600 | - | |

| Obeticholic Acid (OCA) | FXR | CHO Cell Reporter Assay | 1 | 100% (reference) | |

| Lithocholic Acid (LCA) | GPBAR1 | HEK293T Reporter Assay | >15 | - | |

| INT-767 | FXR/GPBAR1 | In vitro assays | FXR: 0.19, TGR5: 0.42 | - |

Table 2: Effects of Bile Acids on Cell Viability and Apoptosis

| Bile Acid | Cell Line | Effect | Concentration | Method | Quantitative Change | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Human Hepatocytes | Decreased Viability | 100-500 µM | LDH Leakage | Concentration-dependent increase | |

| Deoxycholic Acid (DCA) | HCT116 | Induces Apoptosis | 500 µM | - | - | |

| Ursodeoxycholic Acid (UDCA) | HCT116 | Suppresses DCA-induced Apoptosis | - | - | Time and dose-dependent | |

| Ursodeoxycholic Acid (UDCA) | HCC Xenografts | Induces Apoptosis | 70 mg/kg/day | TUNEL Assay | 4.86% ± 0.9% apoptotic cells | |

| Chenodeoxycholic Acid (CDCA) | HepG2 | Induces Apoptosis | - | Flow Cytometry | Apoptosis rate of 15.017% |

Table 3: Pro- and Anti-inflammatory Effects of Bile Acids

| Bile Acid | Cell Line | Effect | Concentration | Key Marker(s) | Quantitative Change | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Deoxycholic Acid (DCA) | Het-1A | Pro-inflammatory | - | IL-6, IL-8 mRNA & protein | Stimulation of production | | | Ursodeoxycholic Acid (UDCA) | RAW 264.7 Macrophages | Anti-inflammatory | 1 mM | TNF-α, IL-1α, IL-1β, IL-6 | Significant decrease in mRNA and protein | | | Ursodeoxycholic Acid (UDCA) | RAW 264.7 Macrophages | Anti-inflammatory | 1 mM | IL-10 | Significant increase | |

Detailed Experimental Protocols

FXR Activation Reporter Assay

This protocol is adapted from commercially available kits and published literature.

Objective: To quantify the activation of FXR by a test compound.

Materials:

-

HEK293T cells stably co-transfected with a GAL4-FXR ligand-binding domain (LBD) chimera and a GAL4-responsive luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (including deuterated and non-deuterated bile acids).

-

Positive control (e.g., Chenodeoxycholic acid, CDCA).

-

Luciferase assay reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293T reporter cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of test compounds and the positive control (CDCA) in assay medium.

-

Cell Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with assay medium only as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to the negative control to determine the fold activation. Plot the fold activation against the compound concentration to determine the EC50 value.

GPBAR1 (TGR5) cAMP Assay

This protocol is based on principles of cAMP measurement following GPCR activation.

Objective: To measure the activation of GPBAR1 by quantifying the downstream production of cAMP.

Materials:

-

HEK293 cells stably expressing human GPBAR1.

-

Cell culture medium.

-

Test compounds.

-

Positive control (e.g., Lithocholic acid, LCA).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

384-well white tissue culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the GPBAR1-expressing HEK293 cells in a 384-well plate at an optimized density. Incubate overnight.

-

Compound Treatment: Add test compounds and positive control at various concentrations to the cells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a standard curve for cAMP concentration. Determine the cAMP concentration in the treated wells and plot it against the compound concentration to calculate the EC50.

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess cell viability.

Objective: To determine the effect of bile acids on cell viability.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or other relevant cell type.

-

Cell culture medium.

-

Test bile acids.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well tissue culture plates.

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of bile acids for a desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 200 µL of solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

NF-κB Activation Assay (Nuclear Translocation)

This protocol describes an immunofluorescence-based method to measure NF-κB activation.

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium.

-

Stimulant (e.g., LPS).

-

Test compounds (e.g., pro-inflammatory bile acids like DCA or anti-inflammatory ones like UDCA).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Culture macrophages on glass coverslips in a 24-well plate. Pre-treat with test compounds if assessing inhibitory effects, then stimulate with LPS for a specified time (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-p65 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Conclusion

Deuterated bile acids are invaluable tools for researchers in the field of metabolic and cellular biology. Their use as tracers and internal standards allows for precise and detailed investigation into the complex roles of their endogenous counterparts. By understanding the signaling pathways, quantifying the cellular effects, and applying robust experimental protocols, the scientific community can continue to unravel the multifaceted functions of bile acids in health and disease, paving the way for novel therapeutic strategies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Apoptotic Mechanisms of Tauroursodeoxycholic Acid (TUDCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its potent cytoprotective properties, particularly its ability to inhibit apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying TUDCA's anti-apoptotic effects. It details the compound's dual action on the mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptotic pathways, supported by quantitative data from various experimental models. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate further research and drug development in therapeutic areas where apoptosis is a key pathological driver, including neurodegenerative diseases, liver disorders, and cardiovascular conditions.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. However, its dysregulation is a hallmark of numerous diseases. Tauroursodeoxycholic acid (TUDCA) has emerged as a promising therapeutic agent due to its robust anti-apoptotic capabilities.[1][2] It is the taurine conjugate of ursodeoxycholic acid (UDCA), a compound approved by the U.S. Food and Drug Administration for the treatment of primary biliary cirrhosis.[3][4] TUDCA's cytoprotective effects are multifaceted, primarily targeting the intrinsic (mitochondrial) and the ER stress-induced apoptotic pathways.[5] This guide will dissect these mechanisms, presenting the core signaling events, quantitative evidence of TUDCA's efficacy, and the experimental designs used to elucidate these effects.

Core Anti-Apoptotic Mechanisms of TUDCA

TUDCA exerts its anti-apoptotic effects through two main avenues: the preservation of mitochondrial integrity and the alleviation of endoplasmic reticulum (ER) stress.

Mitochondrial Pathway of Apoptosis Inhibition

The mitochondrial pathway is a critical regulator of apoptosis. TUDCA intervenes at several key points to prevent the initiation of this cascade. A primary mechanism is the modulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. TUDCA has been shown to decrease the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity. This is achieved by preventing the translocation of Bax from the cytosol to the mitochondria, a crucial step in the formation of the mitochondrial apoptosis-induced channel (MAC). By stabilizing the mitochondrial membrane, TUDCA inhibits the release of cytochrome c into the cytoplasm, a pivotal event that triggers the activation of caspase-9 and the subsequent executioner caspase-3.

Furthermore, TUDCA can activate pro-survival signaling pathways, such as the Akt/protein kinase B pathway. Activated Akt can phosphorylate and inactivate the pro-apoptotic protein Bad, further promoting cell survival.

Endoplasmic Reticulum Stress-Mediated Apoptosis Attenuation

The endoplasmic reticulum is central to protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the activation of the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or severe ER stress triggers apoptosis. TUDCA acts as a chemical chaperone, alleviating ER stress and thereby inhibiting this apoptotic pathway.

Key markers of ER stress that are downregulated by TUDCA include the glucose-regulated protein 78 (GRP78) and the C/EBP homologous protein (CHOP). TUDCA has been shown to inhibit the activation of caspase-12, an ER-resident caspase that is a key initiator of ER stress-induced apoptosis. By reducing ER stress, TUDCA also prevents the dysregulation of intracellular calcium levels, which can further trigger apoptotic signaling. TUDCA has been observed to inhibit the PERK/eIF2α/ATF4/CHOP signaling pathway, a major branch of the UPR that leads to apoptosis.

Quantitative Data on TUDCA's Anti-Apoptotic Efficacy

The following tables summarize quantitative data from various studies, demonstrating the significant anti-apoptotic effects of TUDCA across different experimental models.

| Model System | Apoptotic Inducer | TUDCA Concentration/Dose | Key Finding | Reference |

| Neonatal Rat Cardiomyocytes | H₂O₂ (300 μM) | 200 μM | Decreased the percentage of apoptotic cells. | |

| Rat Model of Intracerebral Hemorrhage | Collagenase Injection | 100-200 mg/kg | Reduced apoptosis by over 65% in the peri-hematoma region. | |

| Rat Model of Myocardial Infarction | LAD Coronary Artery Ligation | 400 mg/kg | Significantly reduced the number of TUNEL-positive apoptotic cells. | |

| Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis | DSS | Not specified | Prevented colonic caspase-3 induction and reduced mortality from 40% to 0%. | |

| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Markedly suppressed tunicamycin-induced apoptosis. |

| Model System | Apoptotic Inducer | TUDCA Concentration/Dose | Biomarker | Effect of TUDCA | Reference |

| Neonatal Rat Cardiomyocytes | H₂O₂ | 200 μM | Bax/Bcl-2 ratio | Decreased the ratio. | |

| Rat Model of Intracerebral Hemorrhage | Collagenase Injection | 100-200 mg/kg | Caspase-3-like activity | Reduced activity by 45-60%. | |

| Diethylnitrosamine (DEN)-Induced Mouse Model | DEN | Not specified | Hepatic caspase-3/7 activity | Lowered activity compared to control. | |

| Rat Model of Myocardial Infarction | LAD Coronary Artery Ligation | 400 mg/kg | Caspase-3 activity | Decreased activity. | |

| Human Liver-Derived Cell Line (Huh7) | Thapsigargin | Not specified | Caspase-12 activation | Abolished activation. | |

| Diethylnitrosamine (DEN)-Induced Mouse Model | DEN | Not specified | GRP78 and CHOP expression | Reduced expression. |

Experimental Protocols

In Vitro Model: H₂O₂-Induced Apoptosis in Neonatal Rat Cardiomyocytes

-

Cell Culture: Neonatal rat cardiomyocytes (NRCMs) are isolated and cultured.

-

Apoptosis Induction: Cells are treated with 300 μM hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.

-

TUDCA Treatment: Cells are pre-treated with 200 μM TUDCA prior to the addition of H₂O₂. A control group with TUDCA alone is also included to assess its independent effects.

-

Apoptosis Assessment:

-

Flow Cytometry: The percentage of apoptotic cells is quantified using Annexin V/Propidium Iodide staining.

-

Western Blotting: The expression levels of Bax and Bcl-2 proteins are determined to calculate the Bax/Bcl-2 ratio. β-actin is used as a loading control.

-

In Vivo Model: Intracerebral Hemorrhage (ICH) in Rats

-

Animal Model: Intracerebral hemorrhage is induced in rats via stereotaxic injection of collagenase into the striatum.

-

TUDCA Administration: TUDCA is administered at doses of 100 mg/kg or 200 mg/kg either before or up to 6 hours after the collagenase injection.

-

Apoptosis Assessment:

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain tissue sections surrounding the hematoma to quantify apoptotic cells.

-

Caspase Activity Assay: Protein extracts from the ICH region are incubated with a preferred substrate for caspase-3-like enzymes (e.g., Asp-Glu-Val-Asp-pNA) to measure caspase activity.

-

ER Stress Induction and Analysis in Cell Culture

-

Cell Line: A human liver-derived cell line such as Huh7 is used.

-

ER Stress Induction: Cells are treated with thapsigargin (TG), an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), to induce ER stress.

-

TUDCA Treatment: Cells are treated with TUDCA prior to or concurrently with thapsigargin.

-

Analysis of ER Stress and Apoptosis Markers:

-

Western Blotting: Expression levels of GRP78, CHOP, and procaspase-12 are analyzed.

-

Caspase Activity Assays: Activities of caspase-12, -3, and -7 are measured using fluorometric substrates.

-

Calcium Imaging: Intracellular calcium levels are monitored using fluorescent indicators like Fluo-3/Fura-red to assess calcium efflux from the ER.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: TUDCA's inhibition of the mitochondrial apoptotic pathway.

Caption: TUDCA's attenuation of the ER stress-mediated apoptotic pathway.

Experimental Workflow

Caption: A generalized experimental workflow for studying TUDCA's anti-apoptotic effects.

Conclusion and Future Directions